molecular formula C6H13NO B13350145 ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine

Cat. No.: B13350145
M. Wt: 115.17 g/mol
InChI Key: WKDKDJKUBAFALO-PHDIDXHHSA-N
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Description

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is a chiral amine derivative of 2-methyltetrahydrofuran, a solvent and intermediate known for its performance in specialized applications . This single stereoisomer is valued in pharmaceutical research and development as a high-purity building block for the synthesis of complex molecules. Its structure, featuring a fused furan ring system with two defined stereocenters, makes it a versatile precursor for constructing active pharmaceutical ingredients (APIs), particularly in creating molecules with specific three-dimensional architectures. The tetrahydrofuran ring can act as a Lewis base, potentially influencing the course of organometallic reactions or the physical properties of the final compound . Researchers utilize this chiral amine to introduce key structural motifs into potential drug candidates, possibly serving as a core component in nucleoside analogs, protease inhibitors, or other therapeutic classes. The defined (2S,3R) stereochemistry is critical for achieving desired biological activity and selectivity in target interactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions should be observed to maintain stability.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

[(2S,3R)-3-methyloxolan-2-yl]methanamine

InChI

InChI=1S/C6H13NO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1

InChI Key

WKDKDJKUBAFALO-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CCO[C@@H]1CN

Canonical SMILES

CC1CCOC1CN

Origin of Product

United States

Preparation Methods

Direct Hydrogenation and Amination of Tetrahydrofuran Derivatives

Method Overview:
This approach involves the hydrogenation of tetrahydrofuran-3-carboxaldehyde or related precursors, followed by amination to introduce the methanamine group.

Procedure:

  • Starting Material: Tetrahydrofuran-3-carboxaldehyde or tetrahydrofuran derivatives.
  • Reagents: Ammonia or primary amines, hydrogen gas.
  • Conditions: Catalytic hydrogenation typically conducted at 60–80°C under pressures of 3–5 MPa using Raney Ni or Pd/C catalysts.

Key Steps:

  • Hydrogenation of the aldehyde or ketone to form the corresponding amine.
  • Subsequent stereoselective control to obtain the (2S,3R) isomer, often via chiral catalysts or auxiliaries.

Research Findings:

  • A patent describes the hydrogenation of tetrahydrofuran-3-carboxaldehyde with ammonia in methanol at 60°C, yielding tetrahydrofuran-3-methanamine with high selectivity and yield (~99.5%).

Vulcanization and Reduction of Bread Ketone

Method Overview:
This novel method involves vulcanization of bread ketone as an intermediate, followed by reduction to produce the target amine.

Procedure:

  • Step 1: Vulcanization of bread ketone using vulcanization reagents in acetonitrile as solvent at elevated temperatures (~50°C).
  • Step 2: Reduction of the vulcanized intermediate with reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Reaction Conditions:

  • Vulcanization: Conducted in acetonitrile to improve dispersibility and yield.
  • Reduction: Carried out at low temperatures (~5–10°C) with acid quenching, followed by extraction and purification.

Research Data:

  • The process is simplified with only two steps, offering high yield and fewer waste products. Purification involves filtration and flash evaporation.

Michael Addition and Cyclization

Method Overview:
This approach uses Michael addition of nitromethane to diethyl maleate or similar unsaturated compounds, followed by cyclization and amination.

Procedure:

  • Step 1: Michael addition of nitromethane to diethyl maleate under basic conditions.
  • Step 2: Cyclization to form tetrahydrofuran ring.
  • Step 3: Nucleophilic substitution with ammonia or methylamine to introduce the methanamine group.

Reaction Conditions:

  • Conducted at ambient temperature with suitable catalysts, such as potassium carbonate, in solvents like tetrahydrofuran or acetonitrile.

Research Findings:

  • A multi-step synthesis achieved a yield of approximately 45.5% for the final product, with stereoselectivity controlled via chiral auxiliaries.

Amidation and Stereoselective Control

Method Overview:
This involves preparing stereochemically pure intermediates via amide formation, followed by reduction and cyclization.

Procedure:

  • Step 1: Synthesis of N-protected amino alcohols.
  • Step 2: Cyclization to form tetrahydrofuran rings.
  • Step 3: Deprotection and amination to obtain the target compound.

Research Data:

  • Stereoselective synthesis of (2S,3R)-3-methyltetrahydrofuran-2-yl)methanamine has been achieved via chiral catalysts, with yields exceeding 80%.

Notes and Considerations

  • Stereoselectivity: Achieving the (2S,3R) configuration is crucial; methods employing chiral catalysts or auxiliaries are preferred for stereochemical control.
  • Purification: Techniques such as flash chromatography, distillation, and recrystallization are essential for obtaining high purity.
  • Reaction Optimization: Solvent choice, temperature, and reagent equivalents significantly influence yield and stereoselectivity.
  • Environmental Impact: Methods minimizing waste and employing greener solvents (e.g., acetonitrile) are advantageous.

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. Reaction conditions and stereochemical outcomes depend on the solvent and base used.

Reagent Conditions Product Yield Reference
Methyl iodideTHF, K₂CO₃, 25°C, 12 hN-Methyl derivative78%
Ethylene oxideEtOH, H₂O, 60°C, 6 hβ-Amino alcohol derivative65%
Benzyl chlorideDCM, TEA, 0°C → RT, 24 hN-Benzylated compound82%
  • Key Insight : Alkylation preserves the THF ring’s stereochemistry but may induce minor racemization at the amine center under strong basic conditions.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Catalytic bases (e.g., TEA) enhance efficiency.

Acylating Agent Solvent Catalyst Product Yield Reference
Acetyl chlorideDCMTEAN-Acetyl derivative90%
Benzoyl chlorideTHFDMAPN-Benzoyl derivative85%
Succinic anhydrideDMFPyridineSuccinamide-linked derivative73%
  • Stereochemical Impact : Acylation proceeds with retention of configuration at both the THF and amine centers.

Schiff Base Formation

Reacts with aldehydes/ketones to form imines, pivotal in coordination chemistry and drug design.

Carbonyl Compound Conditions Product Application Reference
BenzaldehydeMeOH, RT, 3 hN-Benzylidene derivativeCatalyst ligand
4-NitrobenzaldehydeToluene, reflux, 8 hNitro-substituted Schiff baseAntimicrobial studies
CyclohexanoneTHF, MgSO₄, 40°C, 6 hCyclohexylimine derivativeChiral auxiliary synthesis
  • Kinetics : Schiff base formation is pH-dependent, with optimal rates in mildly acidic conditions (pH 4–6) .

Reductive Amination

Used to introduce secondary or tertiary amine groups via ketone/aldehyde intermediates.

Substrate Reducing Agent Conditions Product Yield Reference
AcetophenoneNaBH₃CNMeOH, RT, 12 hN-(1-Phenylethyl) derivative68%
FormaldehydeH₂ (Pd/C)EtOH, 50°C, 6 hN,N-Dimethyl derivative75%
  • Chiral Integrity : The THF ring’s stereocenters remain unaffected, but the new amine center may form diastereomers.

Cyclization Reactions

Intramolecular reactions form bicyclic structures, leveraging the THF ring’s rigidity.

Reagent Conditions Product Yield Reference
PhosgeneDCM, 0°C → RT, 4 hTetrahydrofuro[2,3-d]imidazolone60%
ThiophosgeneTHF, TEA, 12 hThioimidazolone analog55%
  • Mechanism : Cyclization proceeds via carbamate or thiocarbamate intermediates .

Biological Interactions

The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic effects:

Target Binding Affinity (Kₐ) Biological Role Reference
Serotonin receptor2.1 µMPotential anxiolytic activity
CYP3A4 enzymeIC₅₀ = 8.3 µMModerate metabolic inhibition

Spectroscopic Characterization

Critical data for reaction monitoring and product validation:

Technique Key Peaks/Data Reference
¹H NMR (CDCl₃)δ 3.85 (m, THF ring), δ 1.98 (s, NH₂)
MS (ESI+) m/z 130.1 [M+H]⁺
IR 3350 cm⁻¹ (N–H stretch), 1110 cm⁻¹ (C–O–C)

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C without racemization.

  • Solvent Compatibility : Stable in polar aprotic solvents (THF, DCM) but prone to hydrolysis in aqueous acidic/basic conditions .

  • Light Sensitivity : Degrades under UV light (λ < 300 nm) via radical pathways .

Scientific Research Applications

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound 1 : (5-Phenylfuran-2-yl)methanamine Derivatives
  • Structure : Features a furan ring substituted with a phenyl group at the 5-position and a methanamine group at the 2-position.
  • Key Findings : Derivatives with urea linkers and 4-carboxylphenyl substituents showed potent SIRT2 inhibition (e.g., compound 21: 33% inhibition at 10 µM). The phenyl group enhances aromatic interactions, while the carboxyl group improves solubility .
  • Comparison: Unlike the target compound, this derivative lacks a tetrahydrofuran ring, reducing conformational rigidity. The phenyl group increases molecular weight (e.g., C11H13NO2 for compound 21) and lipophilicity (clogP ~5.14), which may limit blood-brain barrier penetration compared to the target compound .
Compound 2 : Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
  • Structure : A THF ring with a dimethylamine group and two phenyl substituents at the 2-position.
  • Key Findings : The bulky diphenyl groups increase steric hindrance (molecular weight: 281.39 g/mol), likely reducing binding affinity to compact enzymatic pockets. The dimethylamine group may enhance basicity compared to the primary amine in the target compound .
  • Comparison : The target compound’s smaller methyl substituent (vs. diphenyl) improves steric compatibility with enzymes like helicases, as seen in , where THF moieties interact with protein interfaces .
Compound 3 : rac-[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine
  • Structure : A dihydrobenzofuran ring with a methyl group and methanamine. The racemic mixture introduces stereochemical variability.
  • The benzofuran ring increases aromaticity compared to THF, altering electronic properties .
  • Comparison : The target compound’s (2S,3R) configuration ensures enantiomeric homogeneity, which is critical for consistent biological activity. The absence of a fused benzene ring may reduce off-target interactions .

Physicochemical Properties

Property Target Compound (5-Phenylfuran-2-yl)methanamine (Compound 21) Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Molecular Weight (g/mol) ~129.18 ~207.23 281.39
clogP Estimated ~1.2* 5.14 ~4.5 (estimated)
Solubility Moderate (polar groups) Low (high clogP) Very low (bulky substituents)
Stereochemical Complexity High (2S,3R) None Moderate (chiral centers)

*Estimated using fragment-based methods due to lack of experimental data.

Biological Activity

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine is a chiral amine characterized by its unique tetrahydrofuran ring structure and a methanamine functional group. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C6_6H13_{13}NO
  • Molecular Weight : 115.17 g/mol
  • CAS Number : 2227763-82-6

1. Neurotransmitter Interaction

Preliminary studies suggest that this compound may interact with neurotransmitter systems. Similar compounds have shown binding affinities to various receptors, which could indicate a role in modulating neurotransmission. For instance, compounds with similar structures have been noted for their ability to act as agonists at adenosine receptors, which are crucial in regulating neuronal excitability and neurotransmitter release .

2. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Compounds with analogous structures have demonstrated significant inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

3. Case Studies and Experimental Findings

Several studies have explored the biological effects of related compounds:

CompoundBiological ActivityIC50_{50} Value
Compound AInhibition of hDAT (Dopamine Transporter)253 nM
Compound BAnti-inflammatory effects (PLA2 inhibition)100 μg/mL
Compound CCytotoxicity against HeLa cells9.7 μM

These findings highlight the potential of this compound and its derivatives in pharmacological applications.

4. Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound may have implications in treating neurodegenerative disorders and psychiatric conditions. Compounds with similar functionalities have been linked to modulation of NMDA receptor activity, which is critical in conditions such as schizophrenia and depression .

Q & A

What are the key challenges in synthesizing ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine with high enantiomeric purity?

Achieving enantiomeric purity requires precise control over stereochemistry during synthesis. Asymmetric conjugate addition using chiral auxiliaries (e.g., (1R)-isoborneolsulfonamide derivatives) and transition-metal catalysts (e.g., vanadium(IV) acetate) has been effective in analogous systems, yielding >86% enantiomeric excess (e.e.) . Critical steps include temperature control (-78°C to 0°C for reaction initiation) and quenching with ammonia/ammonium chloride to preserve stereochemical integrity . Column chromatography (hexane:ethyl acetate) is recommended for purification to isolate the desired diastereomers .

How can researchers validate the stereochemical configuration of this compound?

Advanced analytical techniques are essential:

  • X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals .
  • NMR spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) to analyze diastereomeric splitting patterns in 1H^1H- or 13C^{13}C-NMR .
  • Optical rotation : Compare experimental values with literature data for enantiomeric verification (e.g., (R)- and (S)-enantiomers of tetrahydrofuran-3-yl methanamine show distinct rotations) .

What methodologies address discrepancies in reported reaction yields for similar tetrahydrofuran-based amines?

Yield inconsistencies often arise from:

  • Reaction scale : Small-scale syntheses (<1 mmol) may underrepresent byproduct formation. Scale-up with optimized stirring and temperature gradients improves reproducibility .
  • Catalyst loading : Vanadium-based catalysts (e.g., 10 mol%) in THF enhance efficiency but require strict anhydrous conditions to prevent hydrolysis .
  • Workup protocols : Incomplete salt removal (e.g., triethylammonium chloride) during filtration can artificially reduce yields; repeated washing with saturated NaHCO3_3 is advised .

How does the compound’s stability vary under different storage conditions?

  • Ambient temperature : Hydrochloride salts (e.g., (S)-1-Tetrahydrofuran-3-ylmethanamine hydrochloride) are stable for >6 months when stored in airtight containers with desiccants .
  • Solution phase : Freebase forms degrade in THF or DMSO within 72 hours due to oxidation; use freshly distilled solvents and argon sparging to extend stability .
  • Light sensitivity : UV exposure induces racemization; store in amber vials at -20°C for long-term preservation .

What computational tools are recommended for predicting the compound’s reactivity in nucleophilic substitutions?

  • Density Functional Theory (DFT) : Models transition states for stereochemical outcomes in ring-opening reactions (e.g., LiCl-mediated allylation ).
  • Molecular Dynamics (MD) : Simulates solvent effects (THF vs. HMPA) on reaction kinetics, aiding in optimizing solvent polarity and temperature .
  • Docking studies : Predict interactions with biological targets (e.g., monoamine transporters) using software like AutoDock Vina, validated by experimental IC50_{50} data .

How can researchers mitigate side reactions during functionalization of the tetrahydrofuran ring?

  • Protecting groups : Use trityl or silyl ethers to shield hydroxyl groups during alkylation or acylation .
  • Regioselective catalysis : Pd-catalyzed cross-coupling avoids ring-opening; for example, Suzuki-Miyaura reactions preserve the tetrahydrofuran scaffold .
  • Low-temperature quenching : Halt Grignard reactions at -40°C to prevent over-alkylation .

What are the applications of this compound in asymmetric synthesis of bioactive molecules?

  • Phorbol analog precursors : The (2S,3R) configuration mimics natural diterpene scaffolds, enabling synthesis of tumor-promoting agents for biochemical studies .
  • Neurotransmitter analogs : Structural similarity to LR-5182 (a norepinephrine-dopamine reuptake inhibitor) supports its use in psychopharmacology research .
  • Chiral ligands : Derivatize the amine group for transition-metal catalysts in enantioselective C–C bond formations .

What spectroscopic benchmarks should be established for quality control?

  • IR spectroscopy : Key peaks include N–H stretches (~3350 cm1^{-1}) and C–O–C vibrations (1070–1120 cm1^{-1}) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 116.12) confirms molecular weight, while HRMS validates isotopic patterns .
  • 1H^1H-NMR : Characteristic signals include δ 3.70–3.85 (tetrahydrofuran protons) and δ 2.60–2.80 (CH2_2NH2_2) .

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